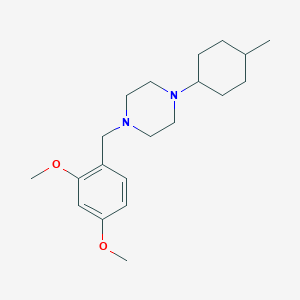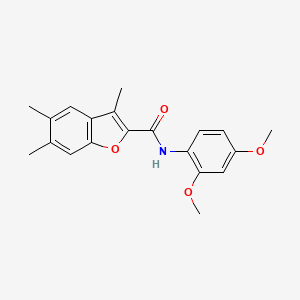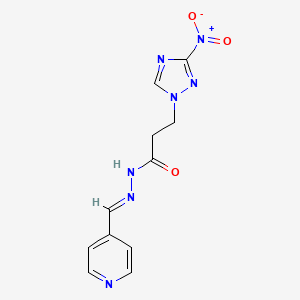
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as DMCP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic effects. DMCP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to bind to the sigma-1 receptor and inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound for research. However, 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has some limitations as well. It has poor solubility in water, which may limit its applicability in certain experiments. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine also has a short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy, depression, and anxiety. Further studies are needed to elucidate the exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine and to determine its efficacy and safety in clinical trials. Other potential future directions include investigating the effects of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine on other neurotransmitter systems and exploring its potential as a neuroprotective agent in neurodegenerative diseases.
Synthesemethoden
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperidine. This intermediate can then be converted to 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine through the reaction with hydrochloric acid and sodium nitrite.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential applications in the treatment of depression, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)14-20(17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBXEOWSXAOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)


![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)

